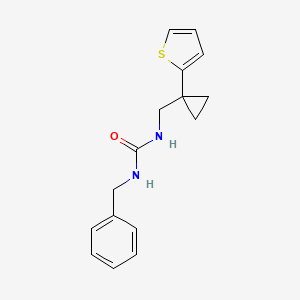

1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a thiophene group (a five-membered ring containing four carbon atoms and a sulfur atom), and a cyclopropyl group (a three-membered carbon ring), all connected through a urea linkage .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzyl, thiophene, and cyclopropyl groups would each contribute distinct structural characteristics. Thiophene is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like the Suzuki–Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and connectivity of its functional groups. Imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Applications De Recherche Scientifique

- Application : 1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea was synthesized via an MCR involving an Ugi-Zhu three-component reaction coupled with a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process. This compound demonstrates the modularity and efficiency of MCRs .

- Studies : Biological evaluations have been conducted on related compounds. For instance, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) derivatives induced apoptosis in cancer cells, showing promise as potential anticancer agents .

- Significance : Understanding its interaction with receptors may provide insights into its pharmacological effects .

- Potential : Investigating whether 1-Benzyl-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea exhibits similar antiviral effects would be valuable .

Multicomponent Reactions (MCRs)

Anticancer Potential

Serotoninergic Receptor Affinity

Anti-HIV Activity

Thiophene-Based Compounds

Mécanisme D'action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors .

Mode of Action

For instance, benzylic halides typically react via an SN1 or SN2 pathway .

Biochemical Pathways

It is known that thiophene derivatives, which are structurally similar, are involved in a variety of biological activities .

Pharmacokinetics

It is known that similar compounds follow lipinski’s rule in molecular prediction studies .

Result of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities .

Action Environment

It is known that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Orientations Futures

Propriétés

IUPAC Name |

1-benzyl-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c19-15(17-11-13-5-2-1-3-6-13)18-12-16(8-9-16)14-7-4-10-20-14/h1-7,10H,8-9,11-12H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRGUEUGHHZOFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)NCC2=CC=CC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2589112.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)

![2-[(3,5-Dimethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2589119.png)

![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2589124.png)

![(1R,5S)-8-((3-chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2589126.png)

![(4Z)-1-(4-chlorophenyl)-3-ethoxy-4-{[(morpholin-4-yl)amino]methylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2589127.png)

![1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2589130.png)

![1-(4-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2589132.png)

![2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2589133.png)